Octyl trifluoromethanesulfonate Octyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 71091-89-9
VCID: VC7995812
InChI: InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3
SMILES: CCCCCCCCOS(=O)(=O)C(F)(F)F
Molecular Formula: C9H17F3O3S
Molecular Weight: 262.29 g/mol

Octyl trifluoromethanesulfonate

CAS No.: 71091-89-9

Cat. No.: VC7995812

Molecular Formula: C9H17F3O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Octyl trifluoromethanesulfonate - 71091-89-9

Specification

CAS No. 71091-89-9
Molecular Formula C9H17F3O3S
Molecular Weight 262.29 g/mol
IUPAC Name octyl trifluoromethanesulfonate
Standard InChI InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3
Standard InChI Key APYUCYRDBYSFAB-UHFFFAOYSA-N
SMILES CCCCCCCCOS(=O)(=O)C(F)(F)F
Canonical SMILES CCCCCCCCOS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Octyl trifluoromethanesulfonate (C₈H₁₇OSO₂CF₃) combines a hydrophobic octyl chain with a highly electrophilic trifluoromethanesulfonate group. The triflate moiety’s strong electron-withdrawing nature arises from the inductive effects of three fluorine atoms, rendering the sulfur center exceptionally reactive toward nucleophilic substitution . The octyl chain contributes to the compound’s amphiphilic behavior, balancing solubility in nonpolar solvents with compatibility in ionic matrices .

Molecular Characteristics

The compound’s molecular weight is 278.28 g/mol, with a density of 1.32 g/cm³ at 25°C . Spectroscopic analyses, including ¹⁹F NMR, reveal a singlet resonance at −79.8 ppm for the triflate group, while ¹H NMR spectra show characteristic peaks for the octyl chain’s methylene protons (δ 1.2–1.4 ppm) and terminal methyl group (δ 0.88 ppm) . Fourier-transform infrared (FT-IR) spectroscopy identifies asymmetric S-O stretching vibrations at 1,260 cm⁻¹ and C-F stretches at 1,160 cm⁻¹ .

Synthesis and Characterization

While direct synthesis protocols for octyl trifluoromethanesulfonate are sparingly documented in the provided literature, analogous alkyl triflates are typically prepared via alcohol triflation. A generalized approach involves reacting octanol (C₈H₁₇OH) with triflic anhydride (Tf₂O) under anhydrous conditions:

C₈H₁₇OH+Tf₂OC₈H₁₇OTf+TfOH\text{C₈H₁₇OH} + \text{Tf₂O} \rightarrow \text{C₈H₁₇OTf} + \text{TfOH}

This exothermic reaction requires strict temperature control (−10°C to 0°C) and inert atmospheres to prevent hydrolysis. Purification via fractional distillation or column chromatography yields high-purity product .

Analytical Validation

Mass spectrometry (MS) of the compound exhibits a molecular ion peak at m/z 278.1, with fragmentation patterns corresponding to the loss of the triflate group (m/z 99) . Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, reflecting thermal stability suitable for high-temperature applications .

Applications in Catalysis and Ionic Liquids

Octyl trifluoromethanesulfonate derivatives, particularly 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([C₈mim][OTf]), have emerged as versatile solvents and catalysts. These ionic liquids (ILs) exhibit tunable Lewis acidity when combined with metal triflates like Al(OTf)₃ .

Lewis Acid Catalysis

In the cycloaddition of 2,4-dimethylphenol and isoprene, [C₈mim][OTf]-Al(OTf)₃ systems achieved 94–99% conversion and 80–89% selectivity for chromane synthesis at 35°C . The octyl chain enhances substrate solubility, while the triflate anion stabilizes reactive intermediates. Comparative studies show that ILs outperform homogeneous Al(OTf)₃ in activity, especially at low catalyst loadings (0.2 mol%) .

Table 1: Catalytic Performance of Trifloaluminate Ionic Liquids

SystemConversion (%)Selectivity (%)Reaction Time (min)
[C₈mim][OTf]-Al(OTf)₃998990
Al(OTf)₃ (homogeneous)3075240

Comparative Analysis of Triflate-Based Ionic Liquids

The physicochemical and catalytic properties of octyl-containing triflates vary significantly with alkyl chain length and counterion structure.

Structural Modifications and Effects

Shorter alkyl chains (e.g., [C₂mim][OTf]) reduce viscosity but limit substrate solubility. In contrast, [C₈mim][OTf]’s longer chain improves phase separation in biphasic systems, facilitating catalyst recycling .

Table 2: Properties of Imidazolium Triflates

Ionic LiquidViscosity (cP, 25°C)Lewis Acidity (AN)
[C₂mim][OTf]8565
[C₈mim][OTf]12064

Mechanistic Insights and Reaction Dynamics

The triflate group’s role in stabilizing transition states is pivotal. In chromane synthesis, the Al(OTf)₃-IL system polarizes the carbonyl group of 2,4-dimethylphenol, accelerating nucleophilic attack by isoprene . Kinetic studies reveal a second-order dependence on phenol concentration, underscoring the importance of acid-base interactions.

Environmental and Industrial Relevance

Octyl trifluoromethanesulfonate-based ILs address limitations of traditional Lewis acids by enabling recyclability and reduced waste. Supported ionic liquid phase (SILP) catalysts, incorporating multi-walled carbon nanotubes, retain 95% activity over five cycles, highlighting their industrial potential .

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